molecular formula C8H9NO3 B1145739 2-Hydroxy-3-methoxybenzaldehyde oxime CAS No. 2169-99-5

2-Hydroxy-3-methoxybenzaldehyde oxime

Cat. No.: B1145739
CAS No.: 2169-99-5
M. Wt: 167.16 g/mol
InChI Key: GJDGYWVSQUBDDP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybenzaldehyde oxime is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of ortho-vanillin, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxybenzaldehyde oxime can be synthesized through the reaction of 2-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxime derivatives.

Properties

IUPAC Name

2-(hydroxyiminomethyl)-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-9-11)8(7)10/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDGYWVSQUBDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272764
Record name Benzaldehyde, 2-hydroxy-3-methoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-99-5
Record name Benzaldehyde, 2-hydroxy-3-methoxy-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2169-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-hydroxy-3-methoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the structural characterization of 2-hydroxy-3-methoxybenzaldehyde oxime (HL1)?

A1: While the provided research article [] doesn't explicitly list the molecular formula and weight of HL1, it does state that it was synthesized and characterized using infrared (IR), 1H NMR, and 13C NMR spectroscopy, as well as elemental analysis. Unfortunately, the specific spectroscopic data is not provided within the abstract.

Q2: How does this compound interact with copper to form complex 1?

A2: The research describes the formation of a copper(II) complex, Cu(L1)2 (1), where L1 represents the deprotonated form of this compound (HL1) []. This suggests that HL1 acts as a bidentate ligand, coordinating to the copper(II) ion through both the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the oxime group. This coordination leads to the formation of a square planar complex with a 2:1 ligand-to-metal ratio []. The study further explores the electrochemical and HOMO-LUMO energy properties of the resulting complex, providing insights into its electronic behavior [].

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